4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
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Overview
Description
The compound is a derivative of 1H-Inden-1-one, 2,3-dihydro-, which is an organic compound with the formula C9H8O . It’s a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Synthesis Analysis
A successful synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives has been described in the literature . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular weight of 2,3-dihydro-1H-inden-1-one is 132.1592 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Electrophilic Properties and Metabolic Studies
A study by Overton et al. (1986) investigated the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, revealing that while it does not react with nucleophiles under physiological conditions, its derivatives could form reactive electrophilic species. This suggests a potential for creating targeted chemical reactions in drug synthesis and metabolism studies (Overton et al., 1986).
Antitumor Potential
Santos et al. (2013) described the synthesis of a related compound and its degradation under hydrolysis conditions, highlighting the importance of stability studies in the development of antitumor agents (Santos et al., 2013).
Role in Synthetic Chemistry
The synthesis and study of derivatives of this compound for antimicrobial activity was reported by Patel et al. (2011), indicating its utility in developing new chemical entities with potential biological activity (Patel et al., 2011). Furthermore, the compound has been used as a precursor in the synthesis of indapamide derivatives, demonstrating significant proapoptotic activity against melanoma cell lines, showcasing its relevance in the development of anticancer agents (Yılmaz et al., 2015).
Mechanism of Action
Target of Action
The compound 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.
Properties
IUPAC Name |
4-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-14-7-5-13(6-8-14)16(20)19-11-17(21)10-9-12-3-1-2-4-15(12)17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCDHMVJMSAVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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